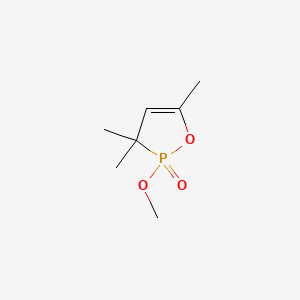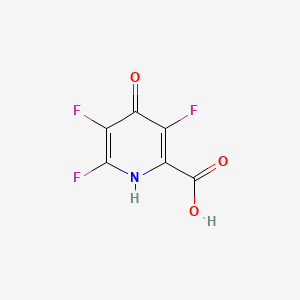
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid is a fluorinated derivative of pyridinecarboxylic acid. This compound is characterized by the presence of three fluorine atoms at positions 3, 5, and 6, a hydroxyl group at position 4, and a carboxylic acid group at position 2 on the pyridine ring. The molecular formula is C6H2F3NO3, and it has a molecular weight of 193.08 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of 4-hydroxy-2-pyridinecarboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes steps like halogenation, hydroxylation, and carboxylation, followed by purification through crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Wirkmechanismus
The mechanism of action of 3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid involves its ability to interact with metal ions and other molecules through its functional groups. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, while the fluorine atoms can influence the electronic properties of the compound . These interactions can affect various molecular targets and pathways, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks fluorine atoms.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Carboxylic acid group at position 4.
Uniqueness
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated analogs. The fluorine atoms increase the compound’s lipophilicity, stability, and ability to participate in unique interactions with other molecules .
Eigenschaften
Molekularformel |
C6H2F3NO3 |
|---|---|
Molekulargewicht |
193.08 g/mol |
IUPAC-Name |
3,5,6-trifluoro-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H2F3NO3/c7-1-3(6(12)13)10-5(9)2(8)4(1)11/h(H,10,11)(H,12,13) |
InChI-Schlüssel |
PVQDXAGXFVVXGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(NC(=C(C1=O)F)F)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


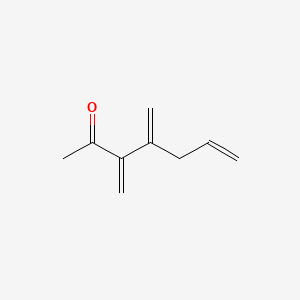
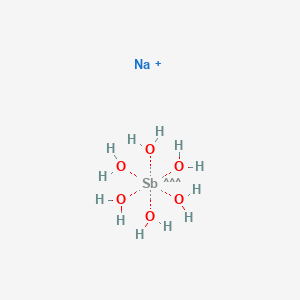
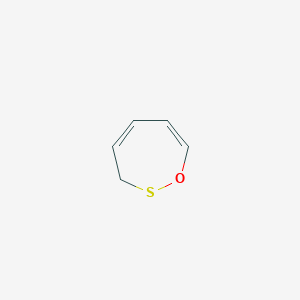
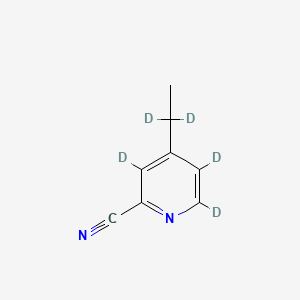
![1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid](/img/structure/B13834641.png)
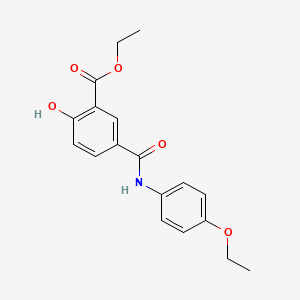
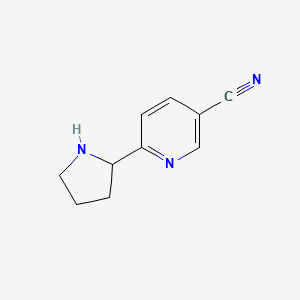
![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

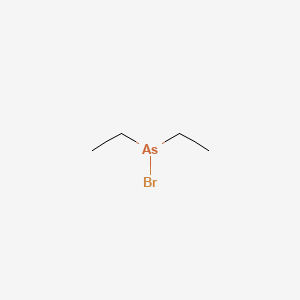
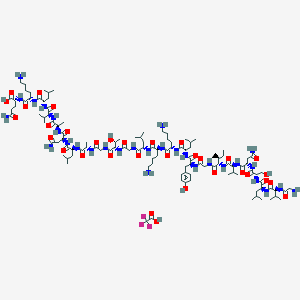
![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)
